molecular formula C16H13N11O5 B11515907 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11515907
M. Wt: 439.35 g/mol
InChI Key: WKGNBLMGUFMDEO-UHFFFAOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, pyrazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the pyrazole ring via condensation reactions.
  • Construction of the triazole ring through azide-alkyne cycloaddition (click chemistry).
  • Coupling of the different ring systems through hydrazide linkages.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce an oxide.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for research in organic synthesis and reaction mechanisms. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.

Medicine

The compound’s potential medicinal applications may include its use as a drug candidate for treating various diseases. Its multiple functional groups may allow it to interact with different biological pathways.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups may enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Similar in structure but with variations in functional groups.

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Another similar compound with different substituents.

Uniqueness

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBONYL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a compound of significant interest in scientific research.

Properties

Molecular Formula

C16H13N11O5

Molecular Weight

439.35 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-methyl-4-nitropyrazole-3-carbonyl)-5-phenyltriazole-4-carbohydrazide

InChI

InChI=1S/C16H13N11O5/c1-25-7-9(27(30)31)10(21-25)15(28)19-20-16(29)11-12(8-5-3-2-4-6-8)26(24-18-11)14-13(17)22-32-23-14/h2-7H,1H3,(H2,17,22)(H,19,28)(H,20,29)

InChI Key

WKGNBLMGUFMDEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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